![molecular formula C15H12N2OS2 B3008543 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034206-64-7](/img/structure/B3008543.png)
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
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Overview
Description
“N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide” is a complex organic compound that contains two thiophene rings, a pyridine ring, and an amide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Pyridine is a six-membered ring with five carbon atoms and a nitrogen atom. The amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene and pyridine rings followed by the introduction of the amide group. The Gewald reaction is a common method for synthesizing thiophene derivatives, involving a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The synthesis of pyridine derivatives can be achieved through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,5-diketone with ammonia or an ammonium salt .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two thiophene rings, the pyridine ring, and the amide group. The thiophene rings would contribute to the aromaticity of the molecule, making it relatively stable. The nitrogen atom in the pyridine ring and the amide group would be capable of forming hydrogen bonds, which could influence the compound’s interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the thiophene rings, the pyridine ring, and the amide group. The thiophene rings could undergo electrophilic aromatic substitution reactions, while the pyridine ring could act as a base, accepting a proton to form a pyridinium ion . The amide group could participate in various reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar amide group and the aromatic thiophene and pyridine rings. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .Scientific Research Applications
- Thiophene derivatives, including our compound of interest, have captured the attention of medicinal chemists due to their potential as biologically active molecules. Researchers explore modifications of the thiophene scaffold to enhance drug efficacy, bioavailability, and selectivity. These derivatives may serve as lead compounds for developing novel drugs targeting various diseases .
- Thiophene-based molecules play a crucial role in organic electronics. They are utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. Their unique electronic properties make them valuable for designing efficient and flexible electronic components .
- Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them relevant for safeguarding infrastructure and machinery .
- Thiophene-containing compounds exhibit diverse pharmacological effects. For instance:
- Thiophene derivatives are synthesized using various methods, including condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These reactions allow access to diverse thiophene scaffolds for further exploration .
- Researchers can use the thiophene ring system as a starting point to create hybrid molecules. For example, by splicing nitrogen-containing heterocycles (like nicotinic acid) with thiophene, novel N-(thiophen-2-yl) nicotinamide derivatives can be designed and evaluated for specific biological activities .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Pharmacological Properties
Synthetic Chemistry and Heterocyclization
Designing Novel Compounds
Mechanism of Action
Target of Action
Similar compounds with thiophene moieties have been reported to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Compounds with thiophene moieties are known to interact with their targets through various mechanisms, including covalent and non-covalent interactions . The formation and rupture of certain bonds in different environments can be used to achieve controlled drug release .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, including those involved in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Pharmacokinetics
Similar compounds have been reported to exhibit various pharmacokinetic properties, influencing their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tubercular activities .
Action Environment
Similar compounds have been reported to exhibit different activities under different environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-8,10H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITYIWKABSVWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide |
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